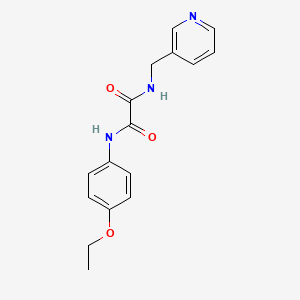
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide is a research chemical . It is a derivative of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, which has a molecular formula of C11H9NO4 .
Synthesis Analysis
The synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide and its derivatives involves complex chemical reactions . Detailed NBO (natural bond orbital) analysis has provided insight into donor-acceptor interactions and the nature of bonding in 5-amino-3-methyl-isoxazole-4-carbohydrazide .Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide is similar to that of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid. The latter has a molecular formula of C11H9NO4, an average mass of 219.193 Da, and a monoisotopic mass of 219.053162 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide are complex and involve multiple steps .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide has shown promise in the field of antimicrobial and antitubercular activity. Research indicates its effectiveness against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes. Additionally, it has been found active as an antitubercular agent against M. tuberculosis H37Rv. The antibacterial and antitubercular activities are further supported by molecular docking studies (Shingare et al., 2018).
Immunosuppressive Properties
Another area of application is in immunosuppressive research. Isoxazole derivatives, including those related to 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide, have shown to inhibit the proliferation of human cells in various in vitro models. They have demonstrated the ability to inhibit the production of tumor necrosis factor in human cell cultures and impact the expression of caspases, Fas, and NF-κB1, indicating a potential proapoptotic action that may contribute to immunosuppressive effects (Mączyński et al., 2018).
Corrosion Protection
The compound has also been studied for its corrosion protection properties. Research involving the synthesis of related isoxazole-carbohydrazides has shown significant inhibition efficiency in protecting mild steel in corrosive environments. This includes the formation of protective layers on metal surfaces, demonstrating potential applications in industrial corrosion protection (Paul et al., 2020).
Antiviral and Cytotoxic Activities
There has been research indicating that isoxazole-based derivatives, including compounds structurally similar to 5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide, have exhibited antiviral activities, particularly against Herpes simplex type-1 (HSV-1). Additionally, these compounds have shown cytotoxic activities, making them of interest in the development of antiviral drugs (Dawood et al., 2011).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of isoxazole-carbohydrazide derivatives provides insights into their chemical properties. Studies involving the crystal structure and Hirshfeld surface analysis contribute to a deeper understanding of the molecular interactions and potential applications of these compounds in various fields (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-8-4-2-7(3-5-8)10-6-9(14-17-10)11(15)13-12/h2-6H,12H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVYLONLJNPNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763109-56-4 |
Source


|
| Record name | 5-(4-METHOXYPHENYL)-3-ISOXAZOLECARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(2,3-dimethoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2612947.png)

![Tert-butyl 4-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2612949.png)
![N-(4-methylthiazol-2-yl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2612950.png)
![2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid](/img/structure/B2612952.png)
![methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2612953.png)


![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2612958.png)

![N-(2-furylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2612964.png)
![3-methyl-5-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2612967.png)